molecular formula C10H12F2O B13291224 3-(2,6-Difluorophenyl)butan-2-ol

3-(2,6-Difluorophenyl)butan-2-ol

Cat. No.: B13291224
M. Wt: 186.20 g/mol
InChI Key: IMRYAVZNWBZJRK-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)butan-2-ol is an organic compound with the CAS Number 1541723-24-3 and a molecular weight of 186.20 g/mol . Its molecular formula is C10H12F2O, featuring a butan-2-ol chain substituted at the third carbon with a 2,6-difluorophenyl group . This specific arrangement of fluorine atoms on the aromatic ring influences the compound's electronic properties and can enhance its stability, making it a valuable intermediate in various research applications. This compound is primarily used in chemical synthesis and medicinal chemistry research. It serves as a versatile building block for the preparation of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The presence of the hydroxyl group allows for further functionalization through reactions such as oxidation, substitution, or dehydration, while the difluorinated phenyl ring is a common pharmacophore in drug discovery due to its ability to modulate lipophilicity and metabolic stability. This product is intended for research use only and is not intended for human therapeutic use or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

3-(2,6-difluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12F2O/c1-6(7(2)13)10-8(11)4-3-5-9(10)12/h3-7,13H,1-2H3

InChI Key

IMRYAVZNWBZJRK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)F)C(C)O

Origin of Product

United States

Synthetic Methodologies for 3 2,6 Difluorophenyl Butan 2 Ol and Analogues

Strategies for Carbon-Carbon Bond Formation in the Butanol Skeleton

Stereoselective methods are employed to control the relative and absolute configuration of the newly formed stereocenters. A common and effective approach for establishing the carbon-carbon bond in the butanol skeleton is the aldol (B89426) reaction. The Evans aldol reaction, for instance, utilizes chiral oxazolidinone auxiliaries to direct the stereochemical course of the reaction between an enolate and an aldehyde. wikipedia.orgyork.ac.uk By selecting the appropriate chiral auxiliary, it is possible to achieve high levels of diastereoselectivity in the formation of the desired 1,3-dioxy relationship, which is a precursor to the butan-2-ol structure.

Another powerful technique is the use of organoborane chemistry. Chiral allylboranes, such as those derived from α-pinene (Ipc₂B-allyl), can react with aldehydes in a highly enantioselective and diastereoselective manner to form homoallylic alcohols. york.ac.uksemanticscholar.orgscispace.com Subsequent transformations of the vinyl group can then lead to the desired butanol skeleton. The choice of the chiral ligand on the boron atom is crucial for inducing high levels of asymmetry.

The following table summarizes representative results for stereoselective C-C bond formation leading to butanol precursors using different methodologies.

Aldehyde/KetoneReagent/CatalystDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Acetaldehyde (B116499)Ipc₂BCH₂CH=CH₂93% e.e. york.ac.uk
2-ButanoneIpc₂BCH₂CH=CH₂50% e.e. york.ac.uk
BenzaldehydeChiral Oxazolidinone Auxiliary>95:5 d.r. york.ac.uk

This table is illustrative and based on analogous reactions.

The regioselective introduction of the 2,6-difluorophenyl group is typically achieved through nucleophilic addition of an organometallic reagent to an appropriate electrophile. A common strategy involves the use of a Grignard reagent, such as (2,6-difluorophenyl)magnesium bromide, which can be added to an α,β-unsaturated ketone or aldehyde in a conjugate addition reaction. wikipedia.org This approach places the aryl group at the β-position relative to the carbonyl, which will become the hydroxyl group of the butan-2-ol.

Alternatively, the 2,6-difluorophenyl moiety can be introduced via the reaction of an organolithium or Grignard reagent with a suitable epoxide. The ring-opening of a chiral epoxide, such as (R)- or (S)-propylene oxide, with (2,6-difluorophenyl)lithium would regioselectively install the aryl group at the C3 position and the hydroxyl group at the C2 position of the butanol skeleton. The regioselectivity of this reaction is generally high, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Chiral Synthesis Approaches

Chiral synthesis is essential for obtaining enantiomerically pure forms of 3-(2,6-difluorophenyl)butan-2-ol. This can be achieved through various strategies that introduce chirality in a controlled manner.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu In the synthesis of this compound, if one stereocenter is already present, it can direct the formation of the second stereocenter. For example, the reduction of a chiral ketone precursor, such as 3-(2,6-difluorophenyl)butan-2-one, can proceed with high diastereoselectivity. The existing chiral center at C3 influences the facial selectivity of the hydride attack on the carbonyl group, leading to a predominance of one diastereomer of the final alcohol. The Cram-Felkin-Anh model is often used to predict the stereochemical outcome of such nucleophilic additions to chiral carbonyl compounds. wikipedia.org

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. researchgate.net The aldol reaction, as mentioned earlier, is a prime example of a diastereoselective transformation. By carefully choosing the enolate geometry (E or Z) and the reaction conditions, one can selectively synthesize either the syn or anti diastereomer of the aldol adduct. uwindsor.ca This adduct can then be further manipulated to yield the desired diastereomer of this compound.

Another approach involves the diastereoselective epoxidation of a homoallylic alcohol precursor, followed by regioselective ring-opening. The hydroxyl group of the homoallylic alcohol can direct the epoxidation to one face of the double bond, leading to a single diastereomer of the epoxide. Subsequent nucleophilic opening of the epoxide can then establish the second stereocenter with a defined relative stereochemistry.

The following table provides illustrative data on the diastereoselectivity of reactions relevant to the synthesis of butan-2-ol frameworks.

SubstrateReagent/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
(Z)-tris(trimethylsilyl)silyl enol etherTriflimide (HNTf₂)syn>95:5 researchgate.net
2-B(pin)-substituted allylic alcoholPhI(OAc)₂, N-aminophthalimidesyn≥15:1 nih.gov
Curcumin and Arylidenemalonateaq KOH, TBAB-Complete diastereoselectivity beilstein-journals.org

This table is illustrative and based on analogous reactions.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. uwindsor.ca This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction. Asymmetric hydrogenation of an unsaturated precursor, such as (E/Z)-3-(2,6-difluorophenyl)but-3-en-2-ol, using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can provide direct access to enantiomerically enriched this compound.

Another powerful method is the asymmetric transfer hydrogenation of the corresponding ketone, 3-(2,6-difluorophenyl)butan-2-one. This reaction typically employs a chiral catalyst, such as a Noyori-type ruthenium complex, and a hydrogen donor, like isopropanol (B130326) or formic acid, to achieve high enantioselectivity.

The use of chiral auxiliaries, as discussed in the context of the Evans aldol reaction, is also a robust method for enantioselective synthesis. wikipedia.orgyork.ac.uk The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a key reaction, and is then removed to yield the enantiomerically pure product.

The following table presents typical enantioselectivities achieved in asymmetric reactions leading to chiral alcohols.

SubstrateCatalyst/ReagentEnantiomeric Excess (e.e.)Reference
StyrenesChiral vanadyl methoxide complexesup to 91% nih.gov
AldehydesChiral Allyldialkylboranes93-96% york.ac.uk
3-butyn-2-oneIpc₂BCH₂CH=CH₂75% york.ac.uk

This table is illustrative and based on analogous reactions.

Functional Group Interconversions during Synthesis

A critical step in the synthesis of this compound is the formation of the secondary alcohol group. This is typically achieved through the reduction of a carbonyl precursor, a fundamental transformation in organic chemistry.

Reduction of Carbonyl Precursors to Secondary Alcohol Functionality

The conversion of the ketone precursor, 3-(2,6-difluorophenyl)butan-2-one, to the desired secondary alcohol, this compound, is a pivotal functional group interconversion. This reduction can be accomplished using a variety of reducing agents, ranging from simple metal hydrides to more complex catalytic systems designed for stereocontrol.

Commonly employed reducing agents for this type of transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the alcohol. The choice of reagent and solvent can influence the reaction's efficiency and selectivity.

For syntheses where stereochemistry is crucial, asymmetric reduction methods are employed to control the formation of a specific enantiomer or diastereomer of the alcohol. This can be achieved through the use of chiral reducing agents or through catalytic hydrogenation with chiral catalysts. For instance, biocatalysis using specific yeast strains or isolated enzymes can achieve high enantioselectivity in the reduction of ketones. A novel strain of Pichia jadinii has demonstrated the ability to reduce 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity, highlighting the potential of biocatalytic methods for similar substrates. researchgate.net

Table 1: Common Reagents for the Reduction of Ketones to Secondary Alcohols
Reagent/MethodTypical ConditionsKey Characteristics
Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695), Room TemperatureMild, selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, followed by aqueous workupPowerful, reduces a wide range of carbonyls and other functional groups.
Catalytic Hydrogenation (H₂)Pd, Pt, or Ni catalyst, PressureEffective, can be adapted for asymmetric synthesis with chiral catalysts.
Biocatalysis (e.g., Yeast, Enzymes)Aqueous buffer, specific pH and temperatureHigh stereoselectivity, environmentally benign conditions. researchgate.net

Advanced Synthetic Transformations

The assembly of the core structure of this compound and its more complex analogues often requires advanced synthetic methods, including carbon-carbon bond-forming reactions catalyzed by transition metals and the careful management of reactive functional groups.

Application of Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the 2,6-difluorophenyl ring and the butane (B89635) backbone. nih.gov The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose, valued for its mild reaction conditions and broad functional group tolerance. acs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as (2,6-difluorophenyl)boronic acid, with an organohalide or sulfonate. acs.org

For example, a synthetic route could involve the Suzuki-Miyaura coupling of (2,6-difluorophenyl)boronic acid with a derivative of 2-butanone containing a halide at the 3-position. The reaction requires a palladium catalyst, often with a phosphine ligand, and a base in a suitable solvent system. acs.orgresearchgate.net Other notable cross-coupling reactions that can be employed include the Hiyama coupling, which uses organosilicon reagents, and the Negishi coupling, which utilizes organozinc reagents. nih.govnih.gov These methods provide versatile pathways to construct the arylated carbon skeleton central to the target molecule. researchgate.netmdpi.com

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersTypical CatalystKey Advantages
Suzuki-Miyaura CouplingOrganoboron Reagent + OrganohalidePd(OAc)₂, PdCl₂(dppf)Mild conditions, commercially available reagents, functional group tolerance. acs.org
Hiyama CouplingOrganosilane + OrganohalidePd(OAc)₂Environmentally benign silicon byproducts. nih.gov
Negishi CouplingOrganozinc Reagent + OrganohalidePd(PPh₃)₄, Ni(acac)₂High reactivity and functional group tolerance. nih.gov

Strategic Use of Protecting Groups in Multi-Step Syntheses

In the synthesis of more complex analogues of this compound, the presence of multiple reactive functional groups necessitates a protecting group strategy. uchicago.edu Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. ucoz.com Their use is crucial for achieving high yields and preventing the formation of unwanted byproducts. tcichemicals.com

For instance, if an analogue contained an additional hydroxyl or amino group, these would need to be protected during steps like Grignard addition or oxidation. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which are introduced using the corresponding silyl chloride and a base like imidazole. utsouthwestern.edu These groups are robust under many reaction conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium fluoride (TBAF). agroipm.cn

For amino groups, carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are frequently used. The Boc group is stable to a wide range of conditions but is easily cleaved with acid, while the Cbz group is typically removed by catalytic hydrogenation. tcichemicals.com The choice of a protecting group is dictated by its stability to the upcoming reaction conditions and the orthogonality of its removal, meaning it can be removed without affecting other protecting groups in the molecule. uchicago.edu

Table 3: Common Protecting Groups and Their Cleavage Conditions
Functional GroupProtecting GroupAbbreviationTypical Cleavage Conditions
Alcoholtert-ButyldimethylsilylTBSFluoride ion (e.g., TBAF), Acid (e.g., HCl). utsouthwestern.edu
AlcoholTetrahydropyranylTHPAqueous acid. ucoz.com
Aminetert-ButoxycarbonylBocStrong acid (e.g., Trifluoroacetic acid). tcichemicals.com
AmineBenzyloxycarbonylCbzCatalytic Hydrogenation (H₂/Pd). tcichemicals.com

Stereochemical Considerations in 3 2,6 Difluorophenyl Butan 2 Ol Chemistry

Analysis of Stereogenic Centers and Chirality

The chemical structure of 3-(2,6-Difluorophenyl)butan-2-ol reveals the presence of two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butane (B89635) chain.

C2: This carbon is attached to a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the 3-(2,6-difluorophenyl)methyl group.

C3: This carbon is bonded to the 2,6-difluorophenyl group, a methyl group (-CH3), a hydrogen atom (-H), and the 2-hydroxypropyl group.

The presence of two stereogenic centers means that the compound can exist as a maximum of 2^n stereoisomers, where n is the number of stereocenters. In this case, with n=2, there are four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is that of diastereomers.

The four stereoisomers are:

(2R, 3R)-3-(2,6-Difluorophenyl)butan-2-ol

(2S, 3S)-3-(2,6-Difluorophenyl)butan-2-ol

(2R, 3S)-3-(2,6-Difluorophenyl)butan-2-ol

(2S, 3R)-3-(2,6-Difluorophenyl)butan-2-ol

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. The pairs ((2R, 3R) and (2R, 3S)), ((2R, 3R) and (2S, 3R)), ((2S, 3S) and (2R, 3S)), and ((2S, 3S) and (2S, 3R)) are diastereomers.

Diastereomer and Enantiomer Separation Techniques

The separation of the stereoisomers of this compound would be a critical step in any stereoselective synthesis or for the evaluation of the biological activity of the individual isomers. Standard techniques for the resolution of chiral alcohols would be applicable.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is a powerful tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve the use of a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the resolution of a wide range of chiral compounds, including alcohols.

Chiral Gas Chromatography (GC): For GC separation, the analyte must be volatile. The alcohol functional group of this compound might require derivatization to increase its volatility, for example, by conversion to an ester or a silyl (B83357) ether. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can then be used to separate the enantiomers.

Table 1: Potential Chiral Chromatography Parameters
TechniqueChiral Stationary Phase (Example)Mobile Phase/Carrier Gas (Example)Detection
HPLCCellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Hexane/Isopropanol (B130326) mixturesUV (due to the phenyl ring)
GCCyclodextrin derivatives (e.g., β-cyclodextrin)Helium or HydrogenFlame Ionization Detector (FID)

Diastereomeric Salt Formation and Resolution Methods

This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. mdpi.comlibretexts.org Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. libretexts.org

For a racemic alcohol, a common approach is to first convert it into a diastereomeric ester by reacting it with an enantiomerically pure chiral carboxylic acid. libretexts.orglibretexts.org The resulting diastereomeric esters can then be separated by chromatography or crystallization. Finally, hydrolysis of the separated esters yields the enantiomerically pure alcohols.

Alternatively, if the molecule contained an acidic or basic functional group, diastereomeric salts could be formed with a chiral base or acid, respectively. mdpi.comlibretexts.org

Stereochemical Assignment Methodologies

Once the stereoisomers have been separated, their absolute configurations must be determined.

Spectroscopic Analysis for Stereochemical Elucidation (e.g., 2D NMR)

While standard NMR can confirm the connectivity of the molecule, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative stereochemistry of the two stereocenters. These techniques measure the spatial proximity of protons. By analyzing the through-space correlations between the protons on C2 and C3 and the adjacent methyl groups, the relative syn or anti arrangement of the substituents can be deduced.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. If a single crystal of one of the enantiomers can be grown, its diffraction pattern can be analyzed to provide a three-dimensional structure of the molecule, unequivocally establishing the (R) or (S) configuration at each stereocenter. The absolute configuration of the other enantiomer is then inferred to be the opposite. For this technique to be successful, the formation of a high-quality single crystal is essential.

Reaction Mechanisms and Chemical Transformations of 3 2,6 Difluorophenyl Butan 2 Ol

Transformations of the Butane (B89635) Backbone

Oxidation Reactions of the Secondary Alcohol

The oxidation of a secondary alcohol, such as 3-(2,6-difluorophenyl)butan-2-ol, results in the formation of a ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective oxidants. savemyexams.commasterorganicchemistry.comsavemyexams.com

The general mechanism for the oxidation of a secondary alcohol to a ketone typically proceeds through the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants. This is followed by an elimination step to yield the ketone.

A common and effective method for this transformation is the use of chromic acid (H₂CrO₄), which can be generated in situ from potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of a strong acid like sulfuric acid. youtube.comvanderbilt.edu The reaction of this compound with an oxidizing agent like potassium dichromate in an acidic medium is expected to yield 3-(2,6-difluorophenyl)butan-2-one.

Other reagents that can be employed for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). vanderbilt.edu These reagents are often used for more sensitive substrates as they are less acidic than chromic acid. vanderbilt.edu Milder and more selective modern oxidation methods, such as those employing oxoammonium salts like 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, are also effective for converting secondary alcohols to ketones in high yields under mild conditions. researchgate.net

Table 1: Expected Oxidation of this compound

ReactantOxidizing AgentExpected Product
This compoundAcidified K₂Cr₂O₇3-(2,6-Difluorophenyl)butan-2-one
This compoundPCC in CH₂Cl₂3-(2,6-Difluorophenyl)butan-2-one

Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily derivatized to form esters and ethers. These reactions are fundamental in organic synthesis for protecting the alcohol functionality or for introducing new functional groups into the molecule.

Esterification

Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The most common method is the Fischer esterification, where the alcohol and a carboxylic acid are heated in the presence of a strong acid catalyst, typically sulfuric acid. organic-chemistry.org This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed.

For instance, the reaction of this compound with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst would be expected to produce the corresponding acetate (B1210297) ester. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, can lead to higher yields and milder reaction conditions. A more recent method involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a dehydrative coupling agent, allowing for the efficient formation of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org

Table 2: Representative Esterification Reaction

AlcoholCarboxylic Acid/DerivativeCatalyst/ReagentExpected Ester Product
This compoundAcetic AcidH₂SO₄1-(2,6-Difluorophenyl)ethyl acetate
This compoundAcetyl ChloridePyridine1-(2,6-Difluorophenyl)ethyl acetate

Etherification

Etherification of this compound can be achieved through several methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is more effective for primary alcohols. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, a more controlled approach is necessary. Iron(III) triflate has been shown to be an effective catalyst for the selective dehydrative formation of both symmetrical and unsymmetrical ethers from secondary benzylic alcohols and primary alcohols. acs.org Another approach involves the use of trifluoroacetic acid (TFA) as a catalyst for the cross-coupling of alcohols to form unsymmetrical ethers under mild conditions. nih.gov

Table 3: Representative Etherification Reaction (Williamson Synthesis)

Reactant 1Reactant 2BaseExpected Ether Product
This compoundMethyl IodideSodium Hydride2-Methoxy-3-(2,6-difluorophenyl)butane

Retrosynthetic Analysis of 3 2,6 Difluorophenyl Butan 2 Ol

Identification of Key Disconnections and Strategic Bonds

Retrosynthetic analysis begins by identifying strategic bonds within the target molecule that can be disconnected to simplify the structure. uniurb.itnih.gov For 3-(2,6-difluorophenyl)butan-2-ol, the most logical disconnections are the carbon-carbon bonds adjacent to the hydroxyl group, as these correspond to well-established bond-forming reactions such as Grignard reactions or aldol (B89426) condensations. lkouniv.ac.inyoutube.com

Two primary disconnections are proposed:

Disconnection A (C2-C3 bond): This disconnection breaks the bond between the carbon bearing the hydroxyl group and the carbon attached to the difluorophenyl ring. This is a logical step as it separates the aromatic portion from the aliphatic chain.

Disconnection B (C1-C2 bond): This disconnection cleaves the bond between the methyl group and the carbon bearing the hydroxyl group.

A functional group interconversion (FGI) of the alcohol to a ketone is also a valuable initial step in the analysis, as it opens up additional retrosynthetic possibilities. lkouniv.ac.indeanfrancispress.com

Disconnection Strategic Bond Rationale Resulting Synthons
A C2-C3Simplifies the molecule into its core aromatic and aliphatic components.A nucleophilic synthon at C3 and an electrophilic synthon at C2.
B C1-C2Isolates a simple methyl group.A nucleophilic methyl synthon and an electrophilic synthon at C2.

Evaluation of Synthetic Precursors and Starting Materials

The synthons generated from the disconnections must be converted into their real-world synthetic equivalents, which are the actual reagents used in the laboratory. uniurb.it

For Disconnection A , the nucleophilic synthon at C3 can be represented by a Grignard reagent derived from 2-bromo-1,3-difluorobenzene. The electrophilic synthon at C2 corresponds to acetaldehyde (B116499).

Synthetic Precursor 1: 2,6-Difluorophenylmagnesium bromide

Synthetic Precursor 2: Acetaldehyde

Alternatively, the polarity could be reversed, with a nucleophilic synthon at C2 (e.g., from an acetylide) and an electrophilic synthon at C3 (e.g., a benzylic halide), though this is a less common approach for this type of target.

For Disconnection B , the nucleophilic methyl synthon is typically methylmagnesium bromide (a Grignard reagent), and the electrophilic synthon is 3-(2,6-difluorophenyl)-2-butanone.

Synthetic Precursor 3: Methylmagnesium bromide

Synthetic Precursor 4: 3-(2,6-Difluorophenyl)-2-butanone

The starting materials for these precursors are generally commercially available. For instance, 1,3-difluorobenzene (B1663923) can be brominated to give 2-bromo-1,3-difluorobenzene. Acetaldehyde and methylmagnesium bromide are common laboratory reagents. The synthesis of 3-(2,6-difluorophenyl)-2-butanone would itself require a separate synthetic sequence, likely starting from 2,6-difluorobenzaldehyde.

Disconnection Synthetic Precursors Starting Materials
A 2,6-Difluorophenylmagnesium bromide, Acetaldehyde2-Bromo-1,3-difluorobenzene, Ethanol (B145695) (for acetaldehyde synthesis)
B Methylmagnesium bromide, 3-(2,6-Difluorophenyl)-2-butanoneMethyl bromide, 2,6-Difluorobenzaldehyde

Comparison of Convergent versus Linear Synthetic Strategies

Strategy Description Advantages Disadvantages
Linear Step-by-step assembly of the molecule. chemistnotes.comSimpler to plan for less complex molecules. fiveable.meOverall yield can be low due to the multiplicative effect of individual step yields. wikipedia.org
Convergent Independent synthesis of fragments followed by their combination. wikipedia.orgHigher overall yields, more efficient for complex targets. chemistnotes.comcaltech.eduMay require more complex individual steps to prepare the fragments.

For this compound, the convergent approach via Disconnection A appears to be the more efficient and logical strategy.

Application of Computer-Aided Retrosynthesis Tools

In recent years, computer-aided organic synthesis (CAOS) has emerged as a powerful tool for designing synthetic routes. wikipedia.orgshenvilab.org Software platforms like SYNTHIA®, CAS SciFinder's Retrosynthesis Planner, and open-source tools like AiZynthFinder can propose retrosynthetic disconnections based on vast databases of known chemical reactions. wikipedia.orgsynthiaonline.comcas.org

For the synthesis of this compound, these tools could be employed in several ways:

Route Discovery: By inputting the target structure, the software can generate multiple potential synthetic pathways, including those that may not be immediately obvious to a human chemist. synthiaonline.com

Precursor Evaluation: The software can assess the synthetic accessibility and commercial availability of the proposed precursors, aiding in the selection of the most practical route. synthiaonline.comcas.org

Reaction Condition Optimization: Some tools can suggest reaction conditions and provide literature precedents for similar transformations, which can help in planning the experimental work. synthiaonline.com

Novelty and IP Generation: By exploring a wide range of synthetic possibilities, these tools can help in the discovery of novel and potentially patentable synthetic routes. synthiaonline.com

While these tools are powerful, they are intended to assist, not replace, the expertise of a synthetic chemist. shenvilab.org The chemist's judgment is still crucial in evaluating the feasibility and practicality of the computer-generated suggestions.

Tool Type Example Software Application to Target Molecule
Commercial SYNTHIA®, CAS SciFinderGeneration of multiple retrosynthetic routes, evaluation of precursor cost and availability. synthiaonline.comcas.org
Open-Source AiZynthFinder, ASKCOSExploration of diverse synthetic strategies and user-trained models for specific reaction types. wikipedia.org
Biocatalysis-focused RetroBioCatIdentification of potential enzymatic routes for the synthesis. nih.gov

Theoretical and Computational Studies on 3 2,6 Difluorophenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A DFT study of 3-(2,6-difluorophenyl)butan-2-ol would provide fundamental information about its behavior at the molecular level.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. This compound has several rotatable bonds, leading to a variety of possible conformations. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting geometry. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformations. Such an analysis would identify the most stable (lowest energy) conformation of this compound and the energy barriers between different conformations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions and to understand their mechanisms. For a molecule like this compound, one could investigate reactions such as dehydration or oxidation. Reaction pathway modeling involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. By calculating the structures and energies of reactants, products, and transition states, chemists can gain a detailed understanding of the reaction mechanism and predict reaction rates.

Although the specific data for this compound is not available, the principles of computational chemistry provide a clear roadmap for how such an investigation would be conducted. The insights gained from such studies would be invaluable for understanding the fundamental properties of this compound and for guiding its potential applications. The absence of such research highlights an opportunity for future investigation in the field of computational chemistry.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3-(2,6-difluorophenyl)butan-2-ol, enabling the separation of the compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric/Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound. Chiral HPLC methods are particularly crucial for separating and quantifying the different stereoisomers of this compound. The determination of enantiomeric excess is vital in asymmetric synthesis, where the goal is to produce a single, desired enantiomer.

For the analysis of chiral alcohols, reversed-phase columns, such as the OD-RH, have proven effective. A simple gradient elution can often resolve all stereoisomers, allowing for the accurate measurement of the enantiomeric excess of the desired isomer. nih.gov This capability is critical for ensuring the stereochemical purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification of this compound and the detection of any volatile impurities. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The choice of GC column is critical for achieving good separation. For instance, a semi-polar column like the DB-624, which contains a 6%-cyanopropylphenyl 94%-dimethyl polysiloxane phase, has been shown to be effective for the separation of various fluorinated compounds. nih.gov The subsequent mass spectral analysis provides definitive identification and allows for the quantification of any volatile impurities that may be present from the synthesis or degradation of the target compound. GC-MS is also frequently used to analyze the volatile profiles of complex mixtures, demonstrating its sensitivity and broad applicability. colostate.edunih.gov The FDA has also developed GC-MS methods for the quality assessment of products containing alcohols like ethanol (B145695) and isopropanol (B130326) to screen for harmful impurities. fda.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For a related compound, butan-2-ol, the ¹H NMR spectrum shows five distinct signals corresponding to the different proton environments, with an integrated proton ratio of 3:1:1:2:3. docbrown.info The presence of a chiral center can lead to more complex spectra due to the presence of diastereotopic protons. reddit.com

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. In the case of butan-2-ol, the ¹³C NMR spectrum displays four distinct signals, confirming the four unique carbon environments in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity of nearby atoms, such as the oxygen in the hydroxyl group. docbrown.info

¹⁹F NMR: Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR is an essential technique for characterizing this compound. This technique provides specific information about the chemical environment of the fluorine atoms and can be used to confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for Butan-2-ol (as a reference)

NucleusChemical Shift (ppm)Multiplicity
¹HVaries (e.g., ~0.9, ~1.2, ~1.5, ~3.8, ~2.5)t, d, m, m, s
¹³CVaries (e.g., ~10, ~23, ~32, ~69)-

Note: Actual chemical shifts for this compound will be influenced by the difluorophenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, carbon-hydrogen (C-H) bonds, and carbon-carbon (C-C) bonds within the aromatic ring.

A broad, strong absorption band in the region of 3400-3650 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. libretexts.org Absorptions due to C-H stretching in the alkyl portion of the molecule typically appear in the 2850-3000 cm⁻¹ range. lumenlearning.com Aromatic C-H stretches are observed between 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. lumenlearning.com

Table 2: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Alcohol)3400-3650Strong, Broad
C-H (Alkane)2850-2960Strong
C-H (Aromatic)3000-3100Variable
C=C (Aromatic)1400-1600Variable
C-F1000-1400Strong

Derivatization Strategies for Advanced Research Applications

Synthetic Modifications for Comprehensive Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 3-(2,6-difluorophenyl)butan-2-ol, a comprehensive SAR study would involve the synthesis and evaluation of a library of analogues with systematic modifications at key positions. The primary goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its drug-like properties.

Key areas for modification on the this compound scaffold include:

The Butan-2-ol Side Chain: Modifications to the aliphatic chain can influence lipophilicity, metabolic stability, and interaction with the target protein. Variations could include altering the chain length, introducing branching, or incorporating cyclic moieties.

The Hydroxyl Group: As a key functional group, the hydroxyl moiety is a primary site for modification through esterification and etherification to explore changes in polarity, hydrogen bonding capacity, and pro-drug strategies.

The 2,6-Difluorophenyl Ring: The aromatic ring is crucial for target interaction, and its electronic and steric properties can be fine-tuned. This can be achieved by altering the substitution pattern of the fluorine atoms or by introducing other substituents onto the ring.

The insights gained from these systematic modifications provide a rational basis for the design of more potent and selective next-generation compounds. For instance, SAR studies on antifungal agents with similar structural motifs, such as voriconazole, have demonstrated that modifications to the secondary alcohol and the fluorinated phenyl ring can significantly impact efficacy and spectrum of activity. nih.govwikipedia.org

Preparation of Chemically Modified Analogues

The synthesis of analogues of this compound can be achieved through various established chemical transformations. The hydroxyl group and the aromatic ring are the most amenable to modification.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime target for derivatization to modulate its physicochemical properties.

Esterification: The conversion of the alcohol to an ester can alter its polarity, membrane permeability, and can be used as a pro-drug approach to improve oral bioavailability. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For sterically hindered secondary alcohols like this compound, more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base are often more effective. nih.gov The choice of the carboxylic acid can introduce a wide range of functionalities, from simple alkyl chains to more complex moieties, allowing for a broad exploration of chemical space. organic-chemistry.orgmedcraveonline.com

Table 1: Representative Ester Derivatives of this compound

Derivative NameEsterifying AgentPotential Rationale for Synthesis
3-(2,6-Difluorophenyl)butan-2-yl acetate (B1210297)Acetic anhydrideIncrease lipophilicity, potential pro-drug
3-(2,6-Difluorophenyl)butan-2-yl benzoateBenzoyl chlorideIntroduce aromatic interaction, modulate binding
3-(2,6-Difluorophenyl)butan-2-yl pivalatePivaloyl chlorideIncrease steric bulk, enhance metabolic stability
3-(2,6-Difluorophenyl)butan-2-yl aminoacetateBoc-glycineIntroduce ionizable group, improve solubility

Etherification: The synthesis of ether analogues can provide metabolically more stable derivatives compared to esters. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard method. However, for a sterically hindered secondary alcohol, this reaction can be challenging and may lead to elimination byproducts. Alternative methods, such as using alkyl triflates or other highly reactive electrophiles under carefully controlled conditions, may be necessary to achieve good yields.

Table 2: Representative Ether Derivatives of this compound

Derivative NameEtherifying AgentPotential Rationale for Synthesis
2-Methoxy-3-(2,6-difluorophenyl)butaneMethyl iodideBlock hydrogen bonding, increase lipophilicity
2-(Benzyloxy)-3-(2,6-difluorophenyl)butaneBenzyl bromideIntroduce bulky aromatic group, explore binding pocket
2-(2-Hydroxyethoxy)-3-(2,6-difluorophenyl)butane2-BromoethanolIntroduce hydrophilic chain, improve solubility

Functionalization of the Aromatic Ring System

Modification of the 2,6-difluorophenyl ring can significantly influence the electronic properties and binding interactions of the molecule. The two fluorine atoms direct electrophilic substitution to the positions meta to them (i.e., the 4-position) and ortho/para to the butanol substituent. However, the deactivating nature of the fluorine atoms makes electrophilic aromatic substitution challenging.

More versatile approaches involve metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo group is introduced onto the aromatic ring, a wide variety of substituents can be installed via Suzuki, Stille, or Buchwald-Hartwig coupling reactions. These reactions allow for the introduction of alkyl, aryl, and heteroatom-containing groups, providing a powerful tool for SAR exploration.

Late-Stage Functionalization Approaches for Molecular Diversification

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry to rapidly generate analogues of a lead compound without the need for de novo synthesis. nih.govnih.govacs.orgresearchgate.netscispace.com This approach focuses on the direct modification of C-H bonds, which are ubiquitous in organic molecules.

For this compound, LSF could be employed to introduce new functional groups onto either the aromatic ring or the aliphatic side chain.

Aromatic C-H Functionalization: The selective functionalization of the C-H bonds on the difluorophenyl ring is a key area of interest. Palladium-catalyzed C-H activation/arylation reactions, for example, could be used to introduce new aryl or heteroaryl groups at specific positions on the ring, guided by the existing substituents. Research on related difluorophenyl-containing compounds, such as the antifungal drug voriconazole, has shown that late-stage modification of the aromatic system can lead to new derivatives with altered biological activity. researchgate.netmdpi.com

Aliphatic C-H Functionalization: The butan-2-ol side chain also presents opportunities for LSF. Radical-based reactions, for instance, can be used to introduce halogens or other functional groups at positions that are otherwise difficult to access through traditional synthetic methods.

The application of LSF techniques allows for the rapid exploration of a broader chemical space around the this compound scaffold, potentially leading to the discovery of novel analogues with improved therapeutic profiles.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The biological and material properties of chiral molecules are often dictated by their specific stereochemistry. Consequently, the development of efficient and highly selective methods to access enantiopure forms of 3-(2,6-difluorophenyl)butan-2-ol is a critical research objective. While the synthesis of chiral alcohols is a well-established field, the presence of the 2,6-difluorophenyl group presents unique challenges and opportunities.

Future research should target the development of novel catalytic asymmetric methods. One promising avenue is the asymmetric reduction of the corresponding prochiral ketone, 3-(2,6-difluorophenyl)butan-2-one. This could involve exploring a new generation of transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, with novel chiral ligands designed to accommodate the specific steric and electronic demands of the difluorinated substrate. rsc.org For instance, iridium complexes with azabicyclo thiazole-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of fluorinated allylic alcohols, a strategy that could be adapted. rsc.org

Organocatalysis presents another fertile ground for exploration. Chiral phosphoric acids or other hydrogen-bond donors could be investigated for the enantioselective reduction of the ketone using reductants like Hantzsch esters or boranes. Furthermore, biocatalysis, employing engineered ketoreductase enzymes (KREDs), offers a highly selective and environmentally benign alternative. Screening KRED libraries for activity towards 3-(2,6-difluorophenyl)butan-2-one could rapidly identify enzymes capable of producing the desired (R)- or (S)-alcohol with high enantiomeric excess.

Another key strategy is the asymmetric addition of a methyl nucleophile to the corresponding aldehyde, 2-(2,6-difluorophenyl)propanal. This could be achieved using chiral organometallic reagents, such as Grignard or organolithium reagents modified with chiral ligands.

Potential Stereoselective Method Catalyst/Reagent Type Key Advantages Research Focus
Asymmetric Transfer HydrogenationChiral Ru, Rh, or Ir complexesHigh turnover numbers, operational simplicity.Design of ligands tolerant to fluorine substitution.
Asymmetric Borane ReductionChiral Oxazaborolidines (CBS)Predictable stereochemical outcome.Optimization for sterically hindered difluorophenyl ketones.
Biocatalytic ReductionEngineered Ketoreductases (KREDs)High enantioselectivity, mild conditions.Enzyme screening and directed evolution for substrate specificity.
Asymmetric Methyl AdditionChiral organozinc or Grignard reagentsC-C bond formation.Development of effective chiral ligands and reaction conditions.

Table 1: Potential future research directions for the stereoselective synthesis of this compound.

Exploration of New Chemical Transformations and Reactivity Profiles

The reactivity of this compound is governed by the interplay between the secondary alcohol and the electron-withdrawing difluorophenyl ring. The hydroxyl group can undergo standard transformations such as oxidation to the corresponding ketone, esterification, and etherification. However, the influence of the adjacent fluorinated ring on the rates and outcomes of these reactions is a subject for detailed investigation.

Future studies should explore less common transformations. For example, the dehydration of the alcohol could lead to various isomeric butenes, and the regioselectivity of this elimination would be influenced by the electronic effects of the difluorophenyl group. libretexts.org Deoxyfluorination of the hydroxyl group using reagents like DAST or Deoxo-Fluor could provide access to vicinal difluoro compounds, which are valuable building blocks in their own right. beilstein-journals.org

The C-F bonds on the aromatic ring are generally robust, but their activation under transition-metal catalysis is a burgeoning area of research. beilstein-journals.orgnih.gov Investigating palladium- or nickel-catalyzed cross-coupling reactions at the C-F positions could open pathways to novel, more complex derivatives. beilstein-journals.org Similarly, exploring photochemical methods for C-H functionalization at the benzylic position or on the aromatic ring could yield new structures. beilstein-journals.orgnih.gov The impact of the chiral alcohol center on the diastereoselectivity of such transformations would be a particularly interesting aspect to study.

Reaction Type Potential Reagents Product Class Unexplored Avenue
DeoxyfluorinationDAST, XtalFluor, Deoxo-FluorFluorinated AlkanesDiastereoselective fluorination and mechanistic studies.
C-F Activation/CouplingPd or Ni catalysts, boronic acidsAryl- or Alkyl-substituted derivativesRegioselective functionalization of one C-F bond over the other.
OxidationSwern, DMP, TEMPOKetonesDevelopment of selective catalytic aerobic oxidation methods.
DehydrationH₂SO₄, POCl₃AlkenesStudy of regioselectivity and E/Z selectivity. libretexts.org
Photochemical C-H FunctionalizationPhotocatalysts, radical precursorsFunctionalized benzylic or aryl derivativesStereochemical influence of the alcohol on remote C-H activation.

Table 2: Potential chemical transformations for future exploration.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide and accelerate experimental research. wiley-vch.de For this compound, advanced computational modeling is an unexplored avenue that could yield significant discoveries.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties. This includes determining the most stable conformations of the (R) and (S) enantiomers, which is crucial for understanding its interactions and reactivity. DFT can also be used to calculate spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR spectra), which would be invaluable for characterizing the compound and any new derivatives. nih.gov Furthermore, calculating properties like the pKa of the hydroxyl group and the molecule's electrostatic potential surface would provide a deeper understanding of its chemical reactivity. acs.orgdrishtiias.com

Beyond static properties, computational modeling can be used to predict reaction outcomes and elucidate mechanisms. For the novel synthetic pathways proposed in section 9.1, transition state theory calculations can help to understand the origins of stereoselectivity in catalytic reactions. For the reactivity profiles discussed in section 9.2, modeling can predict the feasibility of different reaction pathways, identify potential intermediates, and explain observed regioselectivities. researchgate.net This predictive power can save significant experimental time and resources by focusing efforts on the most promising chemical transformations.

Computational Method Target Property/Application Potential Insights
Density Functional Theory (DFT)Conformational analysis, spectroscopic predictionIdentification of lowest energy rotamers, assignment of experimental spectra.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular interactionsCharacterization of hydrogen bonding and fluorine interactions.
Transition State ModelingElucidation of reaction mechanismsUnderstanding the origin of enantioselectivity in asymmetric synthesis.
Molecular Dynamics (MD)Simulation of behavior in solutionInsight into solvent effects on conformation and reactivity.

Table 3: Applications of advanced computational modeling for this compound.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(2,6-Difluorophenyl)butan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Grignard Addition : Reacting 2,6-difluorophenylmagnesium bromide with butan-2-one under anhydrous conditions. Yield optimization requires strict temperature control (0–5°C) and inert atmospheres (argon/nitrogen) to prevent side reactions.
  • Friedel-Crafts Alkylation : Using Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution on fluorinated aromatic rings. However, steric hindrance from the difluorophenyl group may necessitate prolonged reaction times or elevated temperatures.
  • Catalytic Stereoselective Methods : As demonstrated in analogous systems (e.g., voriconazole intermediates), chiral catalysts like Ru-based complexes can enhance enantiomeric control .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H/¹³C NMR resolves substituent positions and confirms hydroxyl group presence.
  • Gas Chromatography (GC) : Purity assessment (>97% GC-grade standards, as per reagent catalogs) with flame ionization detection ensures minimal impurities .
  • HPLC with Chiral Columns : Validates enantiomeric purity, critical for pharmacological studies.
  • Melting Point Analysis : Consistency with literature values (e.g., 77–82°C for structurally similar phenols) confirms crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for stereoselective syntheses of this compound?

Methodological Answer:

  • Controlled Replication : Standardize catalyst loading (e.g., 5 mol% Ru-BINAP systems) and solvent polarity (tetrahydrofuran vs. dichloromethane) to isolate variables affecting ee.
  • Chiral Stationary Phase HPLC : Compare retention times against racemic mixtures to quantify ee accurately.
  • Kinetic Resolution Studies : Monitor reaction progress via in-situ FTIR to identify intermediates causing ee variability .

Q. What strategies mitigate thermal degradation of this compound during high-temperature reactions?

Methodological Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the hydroxyl group.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1 wt%) to scavenge free radicals formed at >100°C.
  • Low-Temperature Alternatives : Employ microwave-assisted synthesis to reduce thermal exposure while maintaining reaction efficiency.
  • Storage Protocols : Store under anhydrous conditions at room temperature (per stability data for analogous fluorinated intermediates) .

Q. How do substituent effects on the difluorophenyl ring influence the compound’s physicochemical properties?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, predicting pKa (≈6.68 for similar sulfonamides) and solubility in polar solvents .
  • X-ray Crystallography : Resolves steric interactions between fluorine atoms and adjacent substituents, explaining conformational stability.
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability shifts caused by fluorine’s electronegativity .

Q. What experimental designs address contradictions in solvent compatibility for this compound crystallization?

Methodological Answer:

  • Solvent Screening : Test binary mixtures (e.g., hexane/ethyl acetate) to balance polarity and solubility.
  • Crystallization Kinetics : Use dynamic light scattering (DLS) to monitor nucleation rates and optimize cooling gradients.
  • Powder X-ray Diffraction (PXRD) : Compare polymorphic forms obtained from different solvents to identify thermodynamically stable crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.